molecular formula C11H8N2O4S B12073652 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid

Cat. No.: B12073652
M. Wt: 264.26 g/mol
InChI Key: QJGLDDYFCGKVED-UHFFFAOYSA-N
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Description

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid is a substituted thiophene derivative featuring a 2-nitrophenyl group at position 4 and a carboxylic acid moiety at position 3. Thiophene-based compounds are critical in medicinal chemistry due to their structural versatility and bioactivity. The Gewald aminothiophene scaffold, in particular, is recognized for its pharmacological relevance, as seen in compounds with analgesic, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8N2O4S/c12-10-9(11(14)15)7(5-18-10)6-3-1-2-4-8(6)13(16)17/h1-5H,12H2,(H,14,15)

InChI Key

QJGLDDYFCGKVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires basic conditions and can be catalyzed by various bases such as sodium ethoxide or potassium carbonate .

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents. This method is particularly useful for synthesizing thiophene derivatives with various substituents .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of thiophene-containing heterocycles. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

Biology

  • Antimicrobial Activity : Research indicates that 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. Studies have shown effective inhibition against:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
    The minimum inhibitory concentrations (MICs) for these bacteria ranged from 40 to 50 µg/mL .
  • Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth. Notable findings include:
    • IC50 values ranging from 7 to 20 µM against several cancer cell lines, including breast and colon cancers.
    • Mechanisms of action involve modulation of signaling pathways that control cell cycle progression and apoptosis .

Medicine

  • Drug Development : Given its antimicrobial and anticancer properties, the compound is being explored for therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. It demonstrated significant inhibition zones against tested bacterial strains, indicating its potential as a lead compound in antibiotic development .

Anticancer Screening

In another study focusing on cancer cell lines, the compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 value of approximately 14 µM. This suggests that the compound could be developed further as a therapeutic agent targeting specific cancer types .

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations

Substituted thiophene-3-carboxylic acids differ primarily in the phenyl ring substituents and the ester/amide functionalization of the carboxylic acid group. Key structural analogs include:

Compound Name Phenyl Substituent Carboxylic Acid Derivative Molecular Formula Molecular Weight References
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Chlorophenyl Amide C₁₁H₉ClN₂OS 252.72
2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxylic acid methyl ester 4-Isopropylphenyl Methyl ester C₁₅H₁₇NO₃S 291.37
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 3-Chlorophenyl Free carboxylic acid C₁₁H₇ClN₂O₂S 266.70
2-Amino-4-(4-tert-butylphenyl)thiophene-3-carboxamide 4-tert-Butylphenyl Amide C₁₅H₁₇N₂OS 274.38
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylic acid ethyl ester 2,4-Dimethylphenyl Ethyl ester C₁₅H₁₇NO₂S 283.37

Key Observations :

  • Bulky substituents (e.g., tert-butyl, isopropyl) may influence steric interactions and solubility .
  • Ester vs. Amide : Methyl/ethyl esters are common prodrug forms, while amides enhance metabolic stability .

Reagent Variations :

  • NH₂NH₂·HCl or NH₂OH·HCl for hydrazine/hydroxylamine derivatives .
  • Acetic anhydride for cyclization of oxo intermediates .
Pharmacological Activities
Compound Class Activity Profile Mechanism/Notes References
2-[(1,4-Dioxo-1-amino-4-arylbutyl)amino]thiophenes Analgesic (exceeds metamizole) Hot-plate test in mice
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide Potential antimicrobial/antiviral Structural similarity to known inhibitors
3-(Thiophen-2-yl)iminofuran-2(3H)-ones Anti-inflammatory, antiviral Decyclization intermediates

Activity Trends :

Physicochemical Properties
  • Solubility : Esters (e.g., methyl, ethyl) are more lipophilic than free carboxylic acids or amides .
  • Melting Points : Vary with substituent bulk; e.g., tert-butyl derivatives (mp >200°C) vs. methyl esters (mp ~150°C) .
  • Crystal Structures: Limited data, but polymorphism studies suggest commercial implications for drug formulations .

Biological Activity

2-Amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid is a heterocyclic compound characterized by a thiophene ring substituted with an amino group and a nitrophenyl group. Its molecular formula is C11H8N2O3SC_{11}H_{8}N_{2}O_{3}S with a molecular weight of approximately 252.26 g/mol. The presence of both the amino and carboxylic acid functional groups enhances its potential biological activity, allowing it to form hydrogen bonds with various biological molecules, which can influence enzymatic and receptor interactions.

The biological activity of 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid can be attributed to its ability to interact with multiple molecular targets. The thiophene ring facilitates interactions with enzymes and receptors, while the amino and carboxylic acid groups contribute to its reactivity and solubility in biological systems. This compound has been studied for its potential roles in drug development due to its diverse biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. For instance, it has shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL. Comparative studies indicated that the inhibition zones produced by this compound were comparable to standard antibiotics like ceftriaxone, demonstrating its potential as an antibacterial agent .

Anticancer Activity

Research indicates that 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound was observed to significantly increase lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage and subsequent cell death. Furthermore, cell cycle analysis revealed that treated cells predominantly entered the S phase, indicating effective disruption of cell proliferation .

Antituberculosis Activity

The compound has also been evaluated for antituberculosis activity. In studies involving Mycobacterium tuberculosis strains, it demonstrated notable inhibitory effects, suggesting its potential as a lead compound in the development of new antituberculosis agents. The structural features of the compound are believed to enhance its efficacy against resistant strains of tuberculosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid has been explored in various studies. The presence of the nitro group is particularly significant as it enhances the compound's electron-withdrawing properties, which may increase its reactivity and biological activity. Modifications to the thiophene ring or the introduction of additional functional groups could further optimize its pharmacological properties.

Case Studies

  • Antibacterial Efficacy : A study reported that derivatives of thiophene compounds, including 2-amino-4-(2-nitrophenyl)thiophene-3-carboxylic acid, exhibited inhibition zones ranging from 19 mm to 30 mm against various bacterial strains, highlighting their potential as effective antibacterial agents .
  • Anticancer Mechanisms : In a controlled experiment on MCF-7 cells, treatment with this thiophene derivative resulted in significant alterations in cell morphology and viability at higher concentrations, reinforcing its role as an anticancer agent .

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